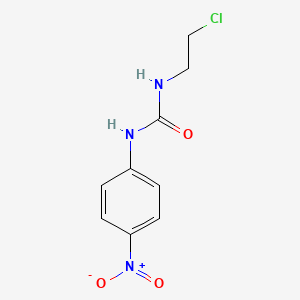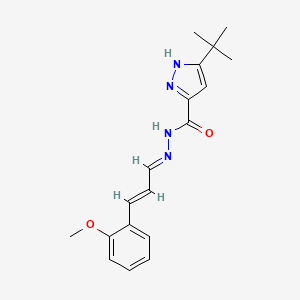
Urea, N-(2-chloroethyl)-N'-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a 4-nitrophenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- typically involves the reaction of 2-chloroethylamine with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis Reactions: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted urea derivatives.
Reduction: Conversion of the nitro group to an amino group.
Hydrolysis: Production of amines and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modification of their structure and function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-aminophenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-hydroxyphenyl)-
Comparison: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group allows for additional chemical transformations, such as reduction to an amino group, which can be exploited in various applications. The presence of the 2-chloroethyl group also provides a site for nucleophilic substitution, making it a versatile compound for synthetic and research purposes.
Propriétés
Numéro CAS |
67052-23-7 |
|---|---|
Formule moléculaire |
C9H10ClN3O3 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O3/c10-5-6-11-9(14)12-7-1-3-8(4-2-7)13(15)16/h1-4H,5-6H2,(H2,11,12,14) |
Clé InChI |
ADJCDJWMICMEGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995651.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
